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An In-depth Guide to the Pharmacodynamics of KER-047 in Healthy Volunteers

Introduction
KER-047 is an investigational, orally administered small molecule designed as a selective

inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] Dysregulation of ALK2 signaling can lead

to elevated levels of hepcidin, the master regulator of iron homeostasis.[1][2] Inappropriately

high hepcidin restricts iron availability for red blood cell production, potentially causing anemia.

[1][2] By selectively inhibiting ALK2, KER-047 aims to normalize ALK2 signaling, reduce

hepcidin levels, and thereby increase the availability of iron for erythropoiesis.[1][2] This

technical guide summarizes the pharmacodynamic effects of KER-047 observed in a Phase 1

clinical trial conducted in healthy volunteers.

Mechanism of Action: ALK2 Signaling Pathway in
Iron Homeostasis
The regulation of iron metabolism is a tightly controlled process orchestrated by the peptide

hormone hepcidin.[1] The expression of hepcidin is, in part, controlled by the bone

morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role as a type I

receptor. The binding of BMP ligands to a complex of type I (including ALK2) and type II BMP

receptors triggers a signaling cascade. This leads to the phosphorylation of downstream SMAD

proteins, which then translocate to the nucleus to regulate the transcription of the hepcidin

gene (HAMP). KER-047 selectively inhibits the kinase activity of ALK2, thereby interrupting this
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signaling pathway and leading to a reduction in hepcidin production. This, in turn, is expected

to increase iron mobilization from stores and enhance iron availability for red blood cell

formation.[1][2]

Extracellular Space

Cell Membrane

Intracellular Space Nucleus

BMP Ligand Type II Receptor
Binds

ALK2 (Type I Receptor)

Recruits & Phosphorylates
SMADs

Phosphorylates
KER-047 Inhibits

pSMADs Hepcidin Gene
Translocates & Induces Transcription

Hepcidin mRNA

Click to download full resolution via product page

Caption: Simplified ALK2 signaling pathway in hepcidin regulation and the inhibitory action of
KER-047.

Pharmacodynamic Effects of KER-047 in Healthy
Volunteers
A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy

volunteers. The study consisted of a single ascending dose (SAD) part and a multiple

ascending dose (MAD) part.

Experimental Protocols
Study Design: The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled

study in healthy volunteers. The trial was conducted in two parts:

Part 1 (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of

KER-047 or placebo. Doses ranged from 1 mg to 300 mg for a capsule formulation and 30

mg to 450 mg for a liquid formulation.[2]
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Part 2 (Multiple Ascending Dose - MAD): Healthy volunteers received daily oral doses of

KER-047 or placebo for up to 7 days. The doses evaluated were 50 mg, 100 mg, 200 mg,

and 350 mg of a liquid formulation.[2]

Pharmacodynamic Assessments: A panel of pharmacodynamic biomarkers was assessed to

evaluate the effect of KER-047 on iron metabolism. Blood samples were collected at various

time points to measure the following key biomarkers:

Serum Hepcidin: The master regulator of iron homeostasis.

Serum Iron: The amount of iron circulating in the blood.

Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron.

Serum Ferritin: A marker of iron stores in the body.

Reticulocyte Hemoglobin: An indicator of the amount of hemoglobin in newly formed red

blood cells.

The specific assays used for these measurements were not detailed in the provided search

results, but standard clinical laboratory methods are typically employed for these assessments

in clinical trials.

Quantitative Data from the Multiple Ascending Dose
(MAD) Cohorts
The following tables summarize the observed pharmacodynamic effects of KER-047 in the

MAD portion of the Phase 1 trial.

Table 1: Effect of KER-047 on Serum Hepcidin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://ir.kerostx.com/static-files/adbca727-92ee-41db-b3f9-3d5cf3dc470f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Group
Approximate Percent Change from
Baseline at Day 7 (8 hours post-dose)

Placebo ~0%

50 mg ~ -40%

100 mg ~ -50%

200 mg ~ -60%

Note: Data are estimated from graphical representations in a corporate presentation and

should be considered approximate. Hepcidin data were not collected for the 350 mg MAD

cohort.

Table 2: Effect of KER-047 on Serum Ferritin

Dose Group
Approximate Average Change from
Baseline in Serum Ferritin (µg/L) Through
Day 7

Placebo ~ +10 µg/L

50 mg ~ -30 µg/L

100 mg ~ -40 µg/L

200 mg ~ -50 µg/L

350 mg ~ -70 µg/L

Note: Data are estimated from graphical representations in a corporate presentation and

should be considered approximate.

Table 3: Summary of Other Key Pharmacodynamic Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biomarker Observed Effect

Serum Iron
Rapid, robust, and sustained dose-related

increases were observed.[2]

Transferrin Saturation (TSAT) Dose-related increases were observed.[1]

Reticulocyte Hemoglobin

An increase was observed starting on Day 4 of

treatment in the MAD cohorts, indicative of

increased iron incorporation into hemoglobin.[1]

Summary of Findings
In a Phase 1 study involving healthy volunteers, KER-047, a selective ALK2 inhibitor,

demonstrated clear evidence of target engagement and downstream pharmacodynamic effects

consistent with its mechanism of action. Administration of KER-047 led to a dose-dependent

decrease in serum hepcidin and ferritin, coupled with increases in serum iron, transferrin

saturation, and reticulocyte hemoglobin.[1][2] These findings support the hypothesis that ALK2

inhibition by KER-047 can effectively mobilize iron stores and increase the availability of iron for

erythropoiesis. The tolerability profile of KER-047 was also characterized in this study, with no

serious adverse events reported. These results provide a strong rationale for the further clinical

development of KER-047 for the treatment of anemias characterized by iron imbalance and

elevated hepcidin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-volunteers
https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-volunteers
https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-volunteers
https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-volunteers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8134263?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

